1-(4-Hexylphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-(2-hydroxy-4,5-dimethylphenyl)ethanone and 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, has been explored through various chemical reactions, indicating a diversity of synthetic routes available for similar compounds. These synthesis processes often involve palladium-catalyzed coupling reactions, Ullmann reactions, and other methodologies that could potentially be applied to the synthesis of 1-(4-Hexylphenyl)ethanone (S. Suarez et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Hexylphenyl)ethanone has been extensively studied using techniques such as X-ray crystallography, vibrational spectroscopy, and computational studies. For example, the crystal structure of the triclinic polymorph of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone provides insights into the spatial arrangement of such molecules, which can be crucial for understanding the structural properties of 1-(4-Hexylphenyl)ethanone (S. Suarez et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving compounds like 1-(4-Hexylphenyl)ethanone often result in the formation of complex structures and by-products, as seen in the Ullmann reaction yielding 1-(4-hexyloxy-3-hydroxyphenyl)ethanone as a by-product (Verónica E. Manzano et al., 2015). These reactions highlight the reactivity and potential chemical transformations of 1-(4-Hexylphenyl)ethanone under various conditions.
Physical Properties Analysis
Physical properties such as crystal structure, melting points, and mesomorphic ranges of related compounds provide valuable insights. For instance, the study on the crystal structure and thermal behavior of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone underlines the importance of understanding the physical characteristics that could be expected for 1-(4-Hexylphenyl)ethanone (S. Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-(4-Hexylphenyl)ethanone can be inferred from studies on similar compounds, which demonstrate a variety of interactions, including hydrogen bonding and noncovalent interactions, that influence their stability and reactivity (S. Suarez et al., 2017). Understanding these properties is crucial for predicting the behavior of 1-(4-Hexylphenyl)ethanone in different chemical environments.
Scientific Research Applications
Crystallography and Vibrational Studies : 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, a compound structurally similar to 1-(4-Hexylphenyl)ethanone, has been investigated for its molecular structure and properties using X-ray diffraction and vibrational spectroscopy. These studies provide insights into the molecular configuration and characteristic frequencies of the compound (Chidan Kumar et al., 2015).
Catalytic Applications : Research on polymethacrylate catalysts, used in the asymmetric reduction of 1-arylethanones, showcases the potential application of 1-(4-Hexylphenyl)ethanone derivatives in catalysis. These catalysts have shown effectiveness in producing enantioenriched secondary alcohols from various 1-arylethanones, indicating their utility in synthetic chemistry (Thvedt et al., 2011).
Antimicrobial Applications : Heterocyclic compounds derived from 1-(4-Hexylphenyl)ethanone have been explored for their antimicrobial properties. Such compounds have shown promising results against gram-positive and gram-negative bacteria, highlighting their potential in pharmaceutical and medicinal research (Wanjari, 2020).
Fluorescent Probe Development : A study involving 1-(2-Hydroxyphenyl)ethanone, a similar compound, demonstrates its application in developing a fluorescent on-off probe. This probe is highly selective and sensitive to hydrogen sulfide (H2S), indicating its potential for studying the effects of H2S in biological systems (Fang et al., 2019).
Synthesis of Chalcone Derivatives : Chalcone derivatives involving 1-(4-Hexylphenyl)ethanone have been synthesized and evaluated for their anti-inflammatory properties. Such studies contribute to the development of new therapeutic agents for treating inflammation (Rehman et al., 2022).
properties
IUPAC Name |
1-(4-hexylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBVHJKFJZBRSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068037 | |
Record name | Ethanone, 1-(4-hexylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hexylphenyl)ethanone | |
CAS RN |
37592-72-6 | |
Record name | 1-(4-Hexylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37592-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4-hexylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-hexylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(4-hexylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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